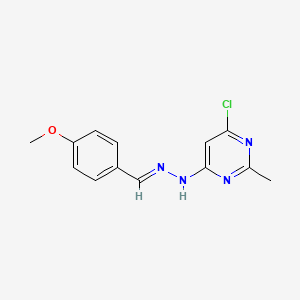![molecular formula C16H21N5OS B5722328 4-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline](/img/structure/B5722328.png)
4-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline, also known as ETTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
科学研究应用
4-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been tested as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, this compound has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and magnetism. In analytical chemistry, this compound has been used as a reagent for the determination of various metal ions in environmental and biological samples.
作用机制
The mechanism of action of 4-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth. This compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of thymidylate synthase. In vivo studies have shown that this compound can reduce tumor growth in animal models.
实验室实验的优点和局限性
One of the main advantages of 4-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline is its potential as a new anticancer agent. It has been shown to be effective against a variety of cancer cell lines and has a different mechanism of action compared to other anticancer drugs. However, its use in clinical trials is limited due to its toxicity and lack of selectivity for cancer cells. In addition, the synthesis of this compound is complex and requires specialized equipment and expertise.
未来方向
There are several future directions for research on 4-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline. One area of interest is the development of more selective and less toxic analogs of this compound for use in cancer therapy. Another area of interest is the synthesis of metal complexes using this compound as a ligand for potential applications in catalysis and magnetism. Finally, the use of this compound as a reagent for the determination of metal ions in environmental and biological samples is an area of interest for analytical chemists.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. Its synthesis method is complex, and its mechanism of action is not fully understood. This compound has been shown to have both biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis. While this compound has potential as a new anticancer agent, its use in clinical trials is limited due to its toxicity and lack of selectivity for cancer cells. Future research directions include the development of more selective and less toxic analogs of this compound, the synthesis of metal complexes using this compound as a ligand, and the use of this compound as a reagent for the determination of metal ions in environmental and biological samples.
合成方法
4-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline can be synthesized through a multi-step process involving the reaction of 4-ethyl-5-mercapto-1,2,4-triazole with 2-bromoacetyl pyrrolidine, followed by the reaction with 4-chloroaniline. The final product is obtained after purification through column chromatography and recrystallization.
属性
IUPAC Name |
2-[[5-(4-aminophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-2-21-15(12-5-7-13(17)8-6-12)18-19-16(21)23-11-14(22)20-9-3-4-10-20/h5-8H,2-4,9-11,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANPMQZRAIYIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCCC2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5722275.png)



![5-chloro-2-[(4-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5722309.png)


![2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5722345.png)

![5-methoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5722359.png)
![5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5722365.png)